molecular formula C13H12N2O2 B1517181 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid CAS No. 1020984-72-8

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid

Cat. No. B1517181
M. Wt: 228.25 g/mol
InChI Key: NSKZKRXGLNIUOX-UHFFFAOYSA-N
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Description

The compound “1-(3-cyanopropyl)-1H-indole-3-carboxylic acid” is a complex organic molecule that contains an indole ring, a carboxylic acid group, and a cyanopropyl group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The cyanopropyl group consists of a three-carbon chain with a cyanide group (-C≡N) attached.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the carboxylic acid and cyanopropyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxylic acid group, and the cyanopropyl group. The exact structure would depend on the specific locations of these groups on the molecule.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, we can infer that this compound might undergo reactions typical of indoles, carboxylic acids, and nitriles (the functional group present in the cyanopropyl group).



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group might make the compound acidic. The cyanide group could make the compound reactive, particularly towards nucleophiles.


Scientific Research Applications

Synthesis and Functionalization

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid is a compound that can participate in various synthetic transformations due to its reactive functional groups. The indole core, a prevalent structure in many natural products and pharmaceuticals, can undergo carboxylation reactions to introduce additional functional groups. For instance, a study demonstrated the Me2AlCl-mediated carboxylation of various 1-substituted indoles to yield indole-3-carboxylic acids under CO2 pressure, highlighting the versatility of indole derivatives in synthetic chemistry (Nemoto et al., 2016).

Biological Applications

Indole derivatives, such as 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid, may find applications in the biological realm due to the biological activity of indole structures. For example, the synthesis and functionalization of indoles have been a focus for over 100 years due to the indole nucleus being a component of many biologically active compounds. Palladium-catalyzed reactions have become a significant method for the synthesis and functionalization of indoles, making them accessible for potential pharmaceutical applications (Cacchi & Fabrizi, 2005).

Environmental Applications

Compounds like 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid could also play a role in environmental applications. For instance, cyanobacteria have been engineered to produce medium chain-length fatty acids and alcohols from CO2, demonstrating the potential of using engineered organisms to convert atmospheric CO2 into valuable products. Such studies underscore the environmental significance of biochemical research involving carboxylic acid derivatives (Yunus & Jones, 2018).

Safety And Hazards

Without specific information, it’s difficult to provide detailed safety and hazard information. However, care should be taken when handling any compound containing a cyanide group, as these can be toxic.


Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve studying its physical and chemical properties, and how these are influenced by its structure.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed analysis, specific experimental data and literature would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a knowledgeable chemist or chemical safety officer.


properties

IUPAC Name

1-(3-cyanopropyl)indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-7-3-4-8-15-9-11(13(16)17)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZKRXGLNIUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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